

Introduction to 4-tert-Octylphenol (4-t-OP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	4-tert-Octylphenol-3,5-d2			
Cat. No.:	B584496	Get Quote		

4-tert-Octylphenol (4-t-OP), with the CAS number 140-66-9, is an alkylphenol produced in high volumes.[1] It primarily serves as a chemical intermediate in the manufacturing of phenolic resins (98%), which are used in applications like rubber processing for tires, printing inks, and electrical insulation varnishes.[1] The remainder is used to create octylphenol ethoxylates, which function as surfactants in detergents, industrial cleaners, paints, and pesticide formulations.[1][2] Structurally, 4-t-OP is a degradation product of alkylphenol polyethoxylates and is recognized as an environmental pollutant and an endocrine-disrupting chemical (EDC). [3][4] Its ability to mimic natural hormones, particularly estrogen, has led to extensive toxicological investigation.[2][4] This guide provides a comprehensive overview of the toxicological profile of 4-t-OP, focusing on quantitative data, mechanisms of action, and key experimental protocols.

Toxicological Profile

The toxicity of 4-t-OP has been evaluated through acute, repeated-dose, and specific endpoint studies, such as reproductive and developmental toxicity.

Acute and Local Toxicity

4-t-OP exhibits low acute systemic toxicity via the oral route but is a significant irritant to the skin and eyes.[5][6] It is classified as causing serious eye damage and skin irritation.[5][7]

Table 1: Acute Toxicity of 4-tert-Octylphenol



Endpoint	Species	Route	Value	Reference
LD50	Rat (male and female)	Oral	> 2,000 mg/kg	[7]
LD50	Mouse	Oral	3,210 mg/kg	[8]
Skin Corrosion/Irritatio n	Rabbit	Dermal	Irritating	[7]

| Eye Damage/Irritation | Rabbit | Ocular | Risk of serious damage |[7] |

Repeated Dose Toxicity

Studies involving repeated oral administration in rats have shown that high doses of 4-t-OP can lead to systemic effects. Observed effects at dosages of 125–450 mg/kg bw/day include reductions in body weight gain and changes in the weights of the liver and kidneys.[5]

Reproductive and Developmental Toxicity

4-t-OP is known to adversely affect the reproductive systems of both males and females and can interfere with normal development.[2] Gestational and lactational exposure in rats has been shown to result in reduced testicular size and sperm production in offspring.[9]

In male rats, oral administration of 4-t-OP for 30 days at doses of 50, 150, and 450 mg/kg/day led to a reduction in the size and weight of the testis, epididymis, and prostate.[10] The highest dose (450 mg/kg/day) significantly decreased testicular sperm numbers and daily sperm production, while doses of 150 mg/kg/day and higher reduced sperm motility.[10] Even low concentrations in drinking water (1 x 10^{-5} M) over four months caused an increase in epididymal sperm with tail abnormalities.[11]

In females, neonatal exposure can cause irreversible effects on the reproductive tract.[12] A two-generation reproductive study in Sprague-Dawley rats identified decreased uterine weight as a critical effect.[9]

Table 2: Reproductive and Developmental Toxicity Endpoints for 4-tert-Octylphenol



Study Type	Species	Exposure	NOAEL	LOAEL	Critical Effect(s)	Referenc e
2- Generatio n	Sprague- Dawley Rat	Oral (diet)	22 mg/kg/da y	-	Decrease d uterine weight, decrease d adult body weight	[9]
Developme ntal	Rat	Oral (gavage)	120 mg/kg/day	360 mg/kg/day	Decreased fetal body weight, delayed ossification	[13]

| Male Reproductive | Sprague-Dawley Rat | Oral (gavage, 30 days) | - | 50 mg/kg/day | Reduced testis, epididymis, and prostate weight |[10] |

Endocrine Disruption

The primary toxicological concern for 4-t-OP is its activity as an endocrine disruptor. It exerts estrogenic effects, can act as an androgen receptor antagonist, and interferes with steroid hormone synthesis.[3][14]

Estrogenic Activity

4-t-OP is a well-documented xenoestrogen, capable of binding to and activating estrogen receptors (ER α and ER β).[14][15] This binding initiates a cascade of events typically triggered by estradiol, leading to estrogenic responses in target tissues. In vivo studies, such as the uterotrophic assay, confirm its estrogenic potential. Oral doses of 100-200 mg/kg in ovariectomized adult rats induced a significant increase in uterine weight.[16]

Anti-Androgenic Activity

In addition to its estrogenic properties, 4-t-OP can act as an androgen receptor (AR) antagonist.[17][18] In vitro reporter cell line assays have shown that 4-t-OP can inhibit the



activity of the androgen receptor, with an IC50 of approximately 5 μ M.[17] This anti-androgenic activity can contribute to its adverse effects on the male reproductive system.

Effects on Steroidogenesis

4-t-OP disrupts the production of steroid hormones (steroidogenesis).[19] It has been shown to inhibit testosterone biosynthesis in cultured Leydig cells from rat testes.[9] The mechanism involves the downregulation of key elements in the steroidogenic pathway. Exposure to 4-t-OP can decrease the expression of the cholesterol transport gene, Steroidogenic Acute Regulatory Protein (StAR), and steroidogenic enzymes like P450 side-chain cleavage (P450scc).[19][20] This disruption leads to reduced testosterone production, which can adversely affect testicular development and spermatogenesis.[19] Furthermore, it has been shown to disrupt the expression of Steroidogenic Factor 1 (SF-1), a critical nuclear transcription factor that regulates the expression of P450 hydroxylases involved in steroidogenesis.[21][22][23]

Table 3: Endocrine Disruption Data for 4-tert-Octylphenol

Assay Type	System	Endpoint	Value	Reference
Estrogen Receptor Binding	In vitro	Ki	0.7 μΜ	[24]
Progesterone Receptor Binding	In vitro	Ki	1.2 - 3.8 μΜ	[24]
Androgen Receptor Antagonism	In vitro (reporter cell)	IC50	~5 μM	[17]
Uterotrophic Assay	Prepubertal Rat (oral)	LOAEL	50 mg/kg	[24]

| Uterotrophic Assay | Ovariectomized Adult Rat (oral) | LOAEL | 100 mg/kg |[16] |

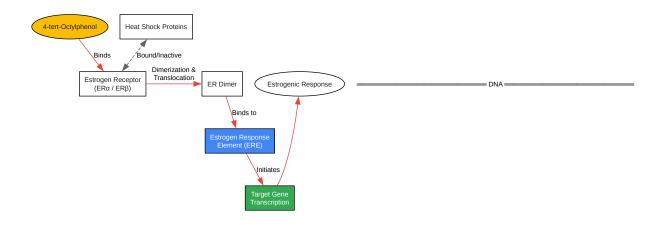
Signaling Pathways and Mechanisms of Action



The endocrine-disrupting effects of 4-t-OP are mediated through its interaction with key nuclear receptors and its interference with hormone synthesis pathways.

Estrogen Receptor (ER) Signaling Pathway

As a xenoestrogen, 4-t-OP mimics estradiol by binding to estrogen receptors (ER α and ER β). This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This action modulates the transcription of target genes, leading to a physiological response.



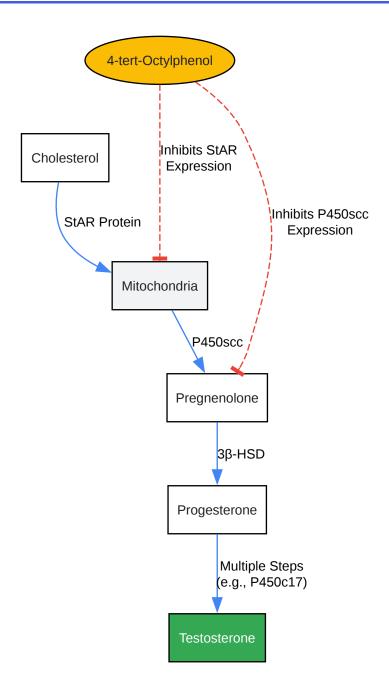
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Estrogen Receptor signaling pathway disruption by 4-t-OP.

Disruption of Steroidogenesis

4-t-OP interferes with the synthesis of testosterone in Leydig cells by inhibiting the expression and function of key proteins involved in the steroidogenic pathway. This includes the StAR protein, which transports cholesterol into the mitochondria, and enzymes like P450scc, which convert cholesterol to pregnenolone.





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Inhibition of the steroidogenesis pathway by 4-t-OP.

Key Experimental Protocols

Standardized in vivo assays are crucial for assessing the endocrine-disrupting potential of chemicals like 4-t-OP. The Uterotrophic and Hershberger assays are foundational screening tools for estrogenic and (anti)androgenic activity, respectively.



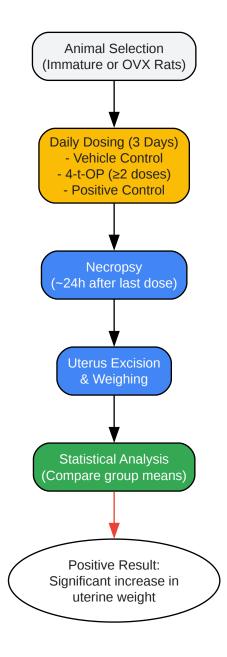
Uterotrophic Assay

The Uterotrophic Bioassay is a short-term in vivo screening test for estrogenic activity, based on the increase in uterine weight (uterotrophy) in female rodents.[25]

Experimental Protocol (OECD Test Guideline 440):

- Animal Model: Immature (post-weaning) or adult ovariectomized (OVX) female rats are used.
 At least 6 animals per group are required.[25]
- Acclimation: Animals are acclimated to laboratory conditions for at least 5 days. For adult models, ovariectomy is performed, followed by a recovery period of at least 14 days to allow for uterine regression.
- Dose Groups: A vehicle control group and at least two dose groups of the test substance (4-t-OP) are used. A positive control group treated with a known estrogen (e.g., ethynyl estradiol) is also included.[24][25]
- Administration: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.[25]
- Necropsy and Measurement: Approximately 24 hours after the final dose, animals are
 euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat,
 and weighed (wet weight). Optionally, the uterus can be blotted to obtain a blotted weight.
 [24][25]
- Endpoint Analysis: A statistically significant increase in the mean uterine weight of a dose group compared to the vehicle control group indicates a positive estrogenic response.[24]





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Workflow for the rodent Uterotrophic Bioassay.

Hershberger Assay

The Hershberger Bioassay is an in vivo screening test for androgenic and anti-androgenic activity. It uses the weight changes of five androgen-dependent tissues in castrated male rats. [26][27] The tissues are the ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[28]

Experimental Protocol (OECD Test Guideline 441):

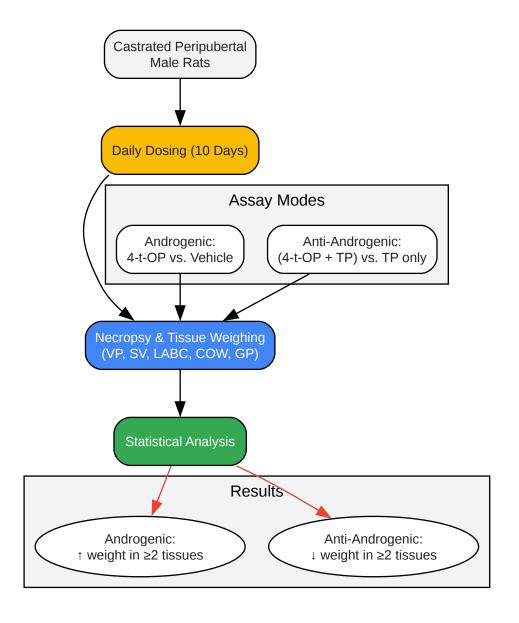
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- Animal Model: Peripubertal male rats are castrated (around postnatal day 42) and allowed a recovery period of at least seven days.[28] A minimum of 6 animals per group is required.[27]
- Dose Groups: The assay has two modes:
 - Androgenic Mode: A vehicle control group and at least two dose groups of the test substance. A positive control of testosterone propionate (TP) is used.[26]
 - Anti-Androgenic Mode: A control group receives TP only. At least three test groups receive
 TP plus graduated doses of the test substance (4-t-OP). A positive control group receives
 TP plus a known anti-androgen like flutamide.[26]
- Administration: Dosing is performed daily for 10 consecutive days. The test substance is typically given by oral gavage, while TP is given by subcutaneous injection.[27]
- Necropsy and Measurement: Approximately 24 hours after the final dose, animals are euthanized. The five target accessory sex tissues are excised, trimmed, and weighed.[28]
- Endpoint Analysis:
 - Androgenic Activity: A statistically significant increase in the weights of at least two of the five tissues in a test group compared to the vehicle control.[26]
 - Anti-Androgenic Activity: A statistically significant decrease in the weights of at least two of the five tissues in a test group compared to the TP-only control.[29]





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Workflow for the rat Hershberger Bioassay.

Summary and Conclusion

4-tert-Octylphenol is an endocrine-disrupting chemical with a well-characterized toxicological profile. While its acute systemic toxicity is low, it poses risks of skin and eye irritation. The primary concerns stem from its effects on the endocrine system. It acts as an estrogen receptor agonist and an androgen receptor antagonist and disrupts steroidogenesis by inhibiting key enzymes and regulatory proteins. These actions translate to significant adverse effects on the reproductive systems of both males and females, as well as on development, often at doses relevant to environmental exposure scenarios. The standardized protocols outlined in this



guide, such as the Uterotrophic and Hershberger assays, are essential tools for identifying and characterizing the hazards posed by 4-t-OP and other potential endocrine disruptors.

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References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. healthvermont.gov [healthvermont.gov]
- 3. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells [mdpi.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. health.state.mn.us [health.state.mn.us]
- 10. The toxic effects of 4-tert-octylphenol on the reproductive system of male rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4-tert-octylphenol given in drinking water for 4 months on the male reproductive system of Fischer 344 rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDC NBP Biomonitoring Summaries Octylphenol [medbox.iiab.me]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

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- 17. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro profiling of endocrine disrupting effects of phenols PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of neonatal exposure to 4-tert-octylphenol, diethylstilbestrol, and flutamide on steroidogenesis in infantile rat testis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. openknowledge.nau.edu [openknowledge.nau.edu]
- 22. Exposure to 4-tert-octylphenol accelerates sexual differentiation and disrupts expression of steroidogenic factor 1 in developing bullfrogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exposure to 4-tert-octylphenol accelerates sexual differentiation and disrupts expression of steroidogenic factor 1 in developing bullfrogs PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. oecd.org [oecd.org]
- 28. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE PMC [pmc.ncbi.nlm.nih.gov]
- 29. epa.gov [epa.gov]
- To cite this document: BenchChem. [Introduction to 4-tert-Octylphenol (4-t-OP)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584496#toxicological-studies-of-4-tert-octylphenol]

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